molecular formula C12H16O2S B11795104 Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate

Cat. No.: B11795104
M. Wt: 224.32 g/mol
InChI Key: HKZYRVKCTQQRBB-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate typically involves the reaction of 4,5,6,7-tetrahydrobenzo[B]thiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of certain bacteria or cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
  • Methyl 3-chloro-6-methylbenzo[B]thiophene-2-carboxylate
  • Methyl 3-chloro-6-fluorobenzo[B]thiophene-2-carboxylate

Uniqueness

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H16O2S
  • CAS Number : 135399-24-5
  • Structure : The compound features a tetrahydrobenzo[b]thiophene moiety, which is significant for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to tetrahydrobenzo[b]thiophenes. Notably:

  • In Vitro Studies : this compound exhibited varying degrees of antiproliferative activity against different cancer cell lines. For instance:
    • HeLa Cells : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
    • L1210 and CEM Cells : These murine leukemia and human T-lymphoblastoid leukemia cell lines were also tested, with results demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanism of Action : The compound appears to act by interfering with microtubule dynamics, a critical process in cell division. Studies indicated that it could induce microtubule depolymerization at concentrations as low as 10 µM .

Table 1: Antiproliferative Activity Against Various Cell Lines

Cell LineIC50 (µM)Notes
HeLa1.1High potency observed
L12102.8Effective against leukemia
CEM2.3Selective for cancer cells

Selective Toxicity

This compound demonstrated significant selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMC), with IC50 values exceeding 20 µM in these normal cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .

Additional Biological Activities

Beyond antiproliferative effects, compounds structurally related to this compound have been investigated for other biological activities:

  • Antimicrobial Properties : Some derivatives showed promising results against various bacterial strains.
  • Anti-inflammatory Effects : Certain studies suggested that similar compounds might exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetate

InChI

InChI=1S/C12H16O2S/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h6-7,9H,2-5,8H2,1H3

InChI Key

HKZYRVKCTQQRBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC2=C1C=CS2

Origin of Product

United States

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